molecular formula C19H21N3O2S B12592155 2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No.: B12592155
M. Wt: 355.5 g/mol
InChI Key: PDZLTDLPVQRUCS-UHFFFAOYSA-N
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Description

2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, while the sulfanyl linkage is formed through thiolation reactions. The final step involves the coupling of the furan moiety to the acetamide group, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core may interact with enzymes or receptors, while the sulfanyl and furan moieties could contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
  • 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide
  • 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Uniqueness

2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide stands out due to its unique combination of a quinazoline core, a tert-butyl group, a sulfanyl linkage, and a furan moiety. This combination imparts unique chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)18-21-15-9-5-4-8-14(15)17(22-18)25-12-16(23)20-11-13-7-6-10-24-13/h4-10H,11-12H2,1-3H3,(H,20,23)

InChI Key

PDZLTDLPVQRUCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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